molecular formula C14H15ClN2O2S B12255850 8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B12255850
M. Wt: 310.8 g/mol
InChI Key: PBCVZPFRKMEPHJ-UHFFFAOYSA-N
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Description

The compound 8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane features a spirocyclic backbone (1,4-dioxa-8-azaspiro[4.5]decane) fused to a 6-chloro-substituted benzothiazole moiety.

For example, 8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane was synthesized using palladium catalysis (Pd₂dba₃, CyJohnPhos) and a spirocyclic amine precursor .

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

8-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C14H15ClN2O2S/c15-10-1-2-11-12(9-10)20-13(16-11)17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8H2

InChI Key

PBCVZPFRKMEPHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of an oxidizing agent such as bromine or sodium bromide . This reaction is carried out in a suitable solvent like isopropyl alcohol at room temperature, resulting in the formation of 2-aminobenzothiazole derivatives.

This can be achieved through a series of nucleophilic substitution reactions, where the 2-aminobenzothiazole derivative reacts with appropriate electrophiles to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, as an alpha-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a reduction in postprandial blood glucose levels .

Additionally, the compound may interact with other molecular targets, such as ion channels or receptors, to exert its neuroprotective or anti-inflammatory effects. The exact pathways and targets involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogs with Varied Heterocyclic Substituents

Compounds sharing the 1,4-dioxa-8-azaspiro[4.5]decane core but differing in heterocyclic substituents demonstrate how structural modifications influence properties:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Activities Reference
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-... C₁₁H₉NS 187.27 Thiadiazole Liquid at room temperature
8-(6-Chloro-3-pyridinyl)-1,4-dioxa-... C₁₂H₁₃ClN₂O₂ 276.70 Chloropyridine Potential insecticide intermediate
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-... C₂₁H₂₁FN₂O₂ 360.41 Fluoroindole Synthesized via Pd catalysis
  • Thiadiazole vs. Benzothiazole : The thiadiazole analog () has lower molecular weight and liquid state, suggesting reduced crystallinity compared to the chloro-benzothiazole target compound.
  • Pyridine vs.

Variations in Benzothiazole Substituents

Substituents on the benzothiazole ring significantly impact reactivity and biological activity:

Compound Name Substituents on Benzothiazole Biological Activity Synthesis Yield Reference
Target Compound 6-Chloro Not reported N/A -
8-[4,5-Dimethyl-8-nitro-6-(trifluoromethyl)... Nitro, CF₃, Methyl Antitubercular (BTZ-043) Not specified
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol... Dimethylamino, Hydroxy Investigated for organic synthesis 64–70%
  • Electron-Withdrawing Groups (Nitro, CF₃) : BTZ-043 () demonstrates antitubercular activity, attributed to nitro and trifluoromethyl groups enhancing target interaction .
  • Electron-Donating Groups (Dimethylamino): These substituents () may improve solubility but reduce metabolic stability .

Physical and Chemical Properties

  • Solubility : Thiadiazole derivatives () are liquid, while nitro/CF₃-substituted benzothiazoles () are likely crystalline solids .
  • Stability : The chloro substituent in the target compound may enhance oxidative stability compared to electron-rich analogs .

Biological Activity

8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Common Name 8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
CAS Number 1233932-07-4
Molecular Formula C14H15ClN2O2S
Molecular Weight 310.8 g/mol

Biological Activity Overview

The primary focus of research on this compound has been its antibacterial properties, particularly against multidrug-resistant (MDR) strains of bacteria. The benzothiazole core is known for its biological activity, making derivatives like this compound of significant interest in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness as a dual inhibitor of bacterial topoisomerases. It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimal Inhibitory Concentrations (MICs) :
    • Against Staphylococcus aureus: <0.03125–0.25 μg/mL
    • Against Acinetobacter baumannii and Klebsiella pneumoniae: 1–4 μg/mL .

These findings indicate that the compound can inhibit the growth of bacteria at very low concentrations, showcasing its potential as a therapeutic agent.

The mechanism by which 8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division and leads to cell death .

Case Studies

Several studies have documented the efficacy of this compound in vivo:

  • In Vivo Efficacy Against MDR Strains :
    • A study demonstrated that the compound effectively reduced bacterial load in a mouse model of vancomycin-intermediate Staphylococcus aureus thigh infection .
    • The compound was shown to maintain favorable pharmacokinetic properties while exhibiting low toxicity in animal models.
  • Resistance Modulation :
    • Research indicates that compounds similar to this one can resensitize resistant strains to conventional antibiotics, suggesting a potential role in combination therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, it is essential to compare it with other benzothiazole derivatives:

Compound NameAntibacterial ActivityMIC (μg/mL)
8-(6-Chloro-1,3-benzothiazol-2-yl)...Broad-spectrum<0.03125–4
N-(6-chloro-1,3-benzothiazol-2-yl)...Moderate1–10
Tryptoline-based benzothiazolesVariable>10

This table illustrates that while other compounds show some antibacterial activity, the target compound demonstrates significantly lower MIC values across various bacterial strains.

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